molecular formula C19H23NO2 B3980228 N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide

N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide

Cat. No.: B3980228
M. Wt: 297.4 g/mol
InChI Key: XTATZJPPYSKVFH-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a phenoxybutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide typically involves the reaction of N-ethyl-N-(2-methylphenyl)amine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in the treatment of skin conditions such as scabies and pruritus.

    Industry: Used in the formulation of creams and lotions for its antipruritic properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by producing a cooling sensation on the skin, which helps to relieve itching. This cooling effect is achieved through the evaporation of the compound from the skin surface. Additionally, the compound may have toxic effects on certain parasites, contributing to its antiparasitic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the phenoxybutanamide moiety differentiates it from other similar compounds and enhances its effectiveness in certain applications .

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-20(18-13-8-7-10-16(18)2)19(21)14-9-15-22-17-11-5-4-6-12-17/h4-8,10-13H,3,9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTATZJPPYSKVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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